molecular formula C17H19BrClNO B1374581 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride CAS No. 1220017-93-5

3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride

Cat. No.: B1374581
CAS No.: 1220017-93-5
M. Wt: 368.7 g/mol
InChI Key: ARHZAEIFXOAKQA-UHFFFAOYSA-N
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Description

3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C17H19BrClNO. It is known for its unique structure, which includes a pyrrolidine ring bonded to a benzyl group and a bromophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride typically involves the reaction of 4-benzyl-2-bromophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds .

Scientific Research Applications

3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Benzyl-2-chlorophenoxy)pyrrolidine hydrochloride
  • 3-(4-Benzyl-2-fluorophenoxy)pyrrolidine hydrochloride
  • 3-(4-Benzyl-2-iodophenoxy)pyrrolidine hydrochloride

Uniqueness

3-(4-Benzyl-2-bromophenoxy)pyrrolidine hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs with different halogen atoms, such as chlorine, fluorine, or iodine. The bromine atom can influence the compound’s reactivity in substitution reactions and its interactions with biological targets .

Properties

IUPAC Name

3-(4-benzyl-2-bromophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO.ClH/c18-16-11-14(10-13-4-2-1-3-5-13)6-7-17(16)20-15-8-9-19-12-15;/h1-7,11,15,19H,8-10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHZAEIFXOAKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-93-5
Record name Pyrrolidine, 3-[2-bromo-4-(phenylmethyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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